2-methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid
CAS No.: 1015584-63-0
Cat. No.: VC11639205
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015584-63-0 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | 2-methyl-1-oxo-4,9-dihydro-3H-pyrido[3,4-b]indole-6-carboxylic acid |
| Standard InChI | InChI=1S/C13H12N2O3/c1-15-5-4-8-9-6-7(13(17)18)2-3-10(9)14-11(8)12(15)16/h2-3,6,14H,4-5H2,1H3,(H,17,18) |
| Standard InChI Key | IRKOTZQGJJYXIW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2=C(C1=O)NC3=C2C=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methyl-1-oxo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-6-carboxylic acid is defined by the molecular formula and a molecular weight of 244.25 g/mol . Its IUPAC name, 2-methyl-1-oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid, reflects the tetracyclic framework comprising a β-carboline core modified with a methyl group at position 2 and a carboxylic acid substituent at position 6 .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1015584-63-0 | |
| Molecular Formula | ||
| Molecular Weight | 244.25 g/mol | |
| SMILES | CN1CCc2c3cc(ccc3[nH]c2C1=O)C(=O)O | |
| InChI Key | IRKOTZQGJJYXIW-UHFFFAOYSA-N | |
| Purity | ≥95% |
The β-carboline skeleton confers rigidity and planar aromaticity, while the carboxylic acid group enhances solubility in polar solvents . X-ray crystallography data for this specific compound remain unpublished, but analogous pyridoindoles exhibit hydrogen-bonding networks influenced by substituent positioning .
Synthesis and Manufacturing
| Precautionary Measure | Code |
|---|---|
| Avoid inhalation | P261 |
| Use protective gloves | P280 |
| Wash hands post-handling | P264 |
| Store in ventilated area | P405 |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume